5-Amino-3-acetylpyridine: An In-depth Technical Guide for Researchers
5-Amino-3-acetylpyridine: An In-depth Technical Guide for Researchers
CAS Number: 887588-65-0
Systematic Name: 1-(5-aminopyridin-3-yl)ethanone
This technical guide provides a comprehensive overview of 5-Amino-3-acetylpyridine, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular isomer, this guide synthesizes information from authoritative sources on closely related aminopyridine derivatives to offer valuable insights into its expected properties, handling, and potential applications.
Core Compound Identification and Structure
5-Amino-3-acetylpyridine is a derivative of pyridine with an amino group at the 5-position and an acetyl group at the 3-position. Its chemical structure combines the aromaticity of the pyridine ring with the reactivity of the amino and acetyl functional groups, making it a potentially versatile building block in organic synthesis.
Molecular Formula: C₇H₈N₂O
Molecular Weight: 136.15 g/mol
Structure:
Caption: A conceptual workflow for the synthesis of 5-Amino-3-acetylpyridine.
Reactivity Insights:
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Amino Group: The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. It also acts as an activating group, influencing the regioselectivity of electrophilic aromatic substitution on the pyridine ring.
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Acetyl Group: The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack and can participate in condensation reactions. The methyl protons adjacent to the carbonyl are acidic and can be deprotonated to form an enolate, enabling further functionalization.
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Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.
Applications in Research and Drug Development
Aminopyridine scaffolds are prevalent in a wide range of biologically active compounds and approved drugs, highlighting their importance in medicinal chemistry. [1]They are known to interact with various enzymes and receptors, leading to a broad spectrum of pharmacological effects. [1] Potential Roles of 5-Amino-3-acetylpyridine in Drug Discovery:
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Intermediate for Complex Molecules: Due to its multiple functional groups, 5-Amino-3-acetylpyridine can serve as a versatile starting material for the synthesis of more complex heterocyclic systems. The amino and acetyl groups provide handles for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for biological screening.
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Fragment-Based Drug Design: As a small, functionalized molecule, it could be used in fragment-based screening to identify new binding interactions with therapeutic targets.
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Scaffold for Bioactive Compounds: The aminopyridine core is present in drugs with diverse applications, including antiviral, anticancer, and anti-inflammatory agents. [2]The specific substitution pattern of 5-Amino-3-acetylpyridine may offer a unique vector for interacting with biological targets.
Safety, Handling, and Storage
Specific toxicity data for 5-Amino-3-acetylpyridine is not available. However, based on the known hazards of aminopyridine derivatives, caution should be exercised when handling this compound. Aminopyridines are generally considered toxic if swallowed and may cause skin and eye irritation. [3] General Handling and Storage Protocol:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat. [3][4]2. Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [3]3. Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. [5]4. Spill Response: In case of a spill, avoid generating dust. Absorb the material with an inert substance and place it in a suitable container for disposal. [6]5. Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. [5]
Caption: General workflow for the safe handling of aminopyridine compounds.
Conclusion
5-Amino-3-acetylpyridine represents a chemical entity with significant potential for applications in synthetic and medicinal chemistry. While specific experimental data for this isomer remains scarce, this guide provides a foundational understanding based on the well-documented properties of related aminopyridine compounds. Researchers working with this molecule should proceed with caution, adhering to strict safety protocols, and can leverage the reactivity of its functional groups to explore the synthesis of novel and potentially bioactive molecules. Further research is warranted to fully characterize the physical, chemical, and biological properties of 5-Amino-3-acetylpyridine.
References
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
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2-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited.
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SAFETY DATA SHEET. Sigma-Aldrich.
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4-Aminopyridine. PubChem.
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2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
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2-Aminopyridine. PubChem.
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4-Aminopyridine SOP. University of Washington.
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Physicochemical properties of 4-amino pyridine a model pollutant. ResearchGate.
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
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